molecular formula C6H9N5O3 B2941347 2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethanol CAS No. 1257551-04-4

2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethanol

Cat. No.: B2941347
CAS No.: 1257551-04-4
M. Wt: 199.17
InChI Key: GKQGPBRFBHTRGD-UHFFFAOYSA-N
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Description

2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethanol is an organic compound with the molecular formula C6H9N5O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethanol typically involves the nitration of 4-amino-2-aminopyrimidine followed by the introduction of an ethanolamine group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing advanced reactors and purification systems to handle the chemicals safely and efficiently. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethanol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the amino groups into nitro groups or other oxidized forms.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanolamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethanol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-nitropyridine: Similar in structure but lacks the ethanolamine group.

    4-Amino-2-nitropyrimidine: Similar but with different substitution patterns on the pyrimidine ring.

    2-((4-Amino-5-nitropyrimidin-2-yl)(benzyl)amino)ethanol: A derivative with a benzyl group instead of an ethanolamine group.

Uniqueness

2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethanol is unique due to the presence of both an amino group and an ethanolamine group, which confer specific chemical properties and reactivity. This combination allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

2-[(4-amino-5-nitropyrimidin-2-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O3/c7-5-4(11(13)14)3-9-6(10-5)8-1-2-12/h3,12H,1-2H2,(H3,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQGPBRFBHTRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)NCCO)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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